1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-18(23,13-4-7-15-16(8-13)25-11-24-15)10-21-17(22)20-9-12-2-5-14(19)6-3-12/h2-8,23H,9-11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDSVIGRRMQFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl intermediate with 4-fluorobenzyl isocyanate to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) on the fluorobenzyl moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study this compound for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the hydroxypropyl and fluorobenzyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Benzodioxole vs. Benzofuran : Benzodioxole (target and ) has two oxygen atoms in a fused ring, enhancing hydrogen-bonding capacity, whereas benzofuran () contains an oxygen and a fused benzene ring, favoring π-π stacking .
- Alcohol Position : The secondary alcohol in the target compound may confer different stereochemical and solubility properties compared to the tertiary alcohol in .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the urea group and hydroxypropyl orientation. For example, the hydroxy proton appears as a broad singlet at δ 4.8–5.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~389.14) and detect impurities .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Contradiction Resolution : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or ambiguous NOEs. Replicate analyses under standardized conditions .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Basic Research Question
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or hydrolases (e.g., carbonic anhydrase) using fluorometric/colorimetric assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects (EC₅₀) .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Advanced Research Question
- Analog Synthesis : Modify substituents on the benzo[d][1,3]dioxole (e.g., electron-withdrawing groups) or fluorobenzyl (e.g., para-substitution) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or β-lactamases .
- Bioisosteric Replacement : Substitute the urea group with thiourea or sulfonamide to enhance metabolic stability .
What strategies address contradictions in reported biological activity data across studies?
Advanced Research Question
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .
- Mechanistic Follow-Up : Confirm target engagement via Western blot (protein expression) or qPCR (gene regulation) .
How can the mechanism of action be elucidated for this compound?
Advanced Research Question
- Target Deconvolution : CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP) to identify interacting proteins .
- Kinetic Studies : Stopped-flow spectroscopy to measure enzyme inhibition constants (Kᵢ) .
- In Vivo Models : Zebrafish xenografts or murine efficacy models to validate target modulation .
What methodologies improve pharmacokinetic properties such as solubility and bioavailability?
Advanced Research Question
- Salt Formation : Co-crystallize with succinic acid or HCl to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on the hydroxypropyl group for sustained release .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve plasma half-life .
How are stability studies conducted to ensure compound integrity under experimental conditions?
Advanced Research Question
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Monitoring : Track degradation via UPLC-MS and quantify impurities (e.g., hydrolyzed urea derivatives) .
- Storage Recommendations : Lyophilized form at –80°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
